Product packaging for 7-Methylpyrido[2,3-b]pyrazine(Cat. No.:CAS No. 397325-35-8)

7-Methylpyrido[2,3-b]pyrazine

Cat. No.: B3052235
CAS No.: 397325-35-8
M. Wt: 145.16 g/mol
InChI Key: RHYYFOFTCIOVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemistry

Nitrogen-containing heterocycles, organic compounds featuring a ring structure composed of carbon and at least one nitrogen atom, represent a cornerstone of modern chemical sciences. chemsrc.combldpharm.com Their prevalence is notable across numerous fields, including pharmaceutical and materials science, agrochemicals, and functional materials. bldpharm.comderpharmachemica.com The unique structural and electronic properties conferred by the nitrogen heteroatom, such as the availability of lone pair electrons and the ability to form hydrogen bonds, are pivotal to their diverse functions. bldpharm.commyskinrecipes.com

These compounds are integral to the structure of many natural products, including vitamins, alkaloids, and antibiotics. bldpharm.com In medicinal chemistry, nitrogen heterocycles are of paramount importance; it is estimated that over 75% of drugs approved by the FDA contain a nitrogen-based heterocyclic moiety. myskinrecipes.com They are found in drugs with a vast range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. derpharmachemica.commyskinrecipes.com The structural motifs of these heterocycles often mimic endogenous metabolites, allowing them to interact with biological targets like enzymes and receptors. bldpharm.commyskinrecipes.com Beyond medicine, their applications extend to corrosion inhibitors, dyes, and as essential ligands in transition-metal catalysis and organocatalysis. bldpharm.comderpharmachemica.com The continuous demand for novel molecules with improved biological activities and specific functions ensures that the synthesis and functionalization of nitrogen-containing heterocycles remain an active and vital area of contemporary chemical research. derpharmachemica.com

Overview of Pyrido[2,3-b]pyrazine (B189457) as a Core Structure for Diverse Academic Inquiry

The pyrido[2,3-b]pyrazine scaffold, also known as 5-azaquinoxaline, is a fused heterocyclic system that has garnered significant attention in academic and industrial research. derpharmachemica.comajrconline.org It is structurally analogous to biologically important frameworks like pteridine (B1203161) and quinoxaline (B1680401). derpharmachemica.comajrconline.org This core structure consists of a pyridine (B92270) ring fused to a pyrazine (B50134) ring, creating a unique electronic and structural environment that serves as a versatile template for the development of novel functional molecules. cymitquimica.comthieme-connect.de

The inherent properties of the pyrido[2,3-b]pyrazine core, including its role as a hydrogen-bond acceptor and a hydrophobic center, make it a privileged scaffold in medicinal chemistry. derpharmachemica.com Derivatives have been extensively investigated for a wide array of pharmacological activities. ajrconline.org Research has demonstrated their potential as anticancer, antimalarial, antibacterial, and anti-allergic agents. derpharmachemica.comajrconline.org Furthermore, specific derivatives have been identified as potent inhibitors of key biological targets such as phosphodiesterase IV (PDE IV), epidermal growth factor receptor (EGFR), and various protein kinases. derpharmachemica.comajrconline.org Beyond pharmaceuticals, the electron-deficient nature of the pyrazine ring and the presence of multiple nitrogen atoms make these compounds suitable for applications in materials science, such as in the development of full-color fluorescent materials for high-performance organic light-emitting diodes (OLEDs) and as corrosion inhibitors for metals. ajrconline.orgthieme-connect.de

Physicochemical Properties of Pyrido[2,3-b]pyrazine

PropertyValueReference
CAS Number322-46-3 chemsrc.com
Molecular FormulaC₇H₅N₃ chemsrc.com
Molecular Weight131.135 g/mol chemsrc.com
Boiling Point253.9 °C at 760 mmHg chemsrc.com
Melting Point139-143 °C chemsrc.com
Density1.27 g/cm³ chemsrc.com

Scope of Academic Investigation into 7-Methylpyrido[2,3-b]pyrazine and its Analogues

Direct academic investigation into the specific compound this compound (CAS No. 397325-35-8) is limited in publicly available literature. chemsrc.com However, the broader class of 7-substituted and methylated pyrido[2,3-b]pyrazines is the subject of considerable research, highlighting the importance of this position for modulating the properties of the core scaffold. Academic inquiry has largely focused on functionalized analogues, where the 7-methyl group is part of a more complex substitution pattern, often involving halogens that provide a handle for further synthetic modifications.

A significant area of research involves the synthesis and evaluation of bromo-substituted methylpyrido[2,3-b]pyrazines. For instance, studies have detailed the synthesis of 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol . derpharmachemica.comderpharmachemica.com This compound is typically prepared through the reaction of 5-bromo-2,3-diaminopyridine with ethyl pyruvate (B1213749). derpharmachemica.comderpharmachemica.com This intermediate serves as a versatile precursor for creating a library of derivatives, such as N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides, which have been explored for their potential as antitumor agents. derpharmachemica.com The research underscores the promising effect of substituents at both the 2- and 7-positions of the pyridopyrazine core for inhibiting cancer cells, particularly those resistant to existing therapies like erlotinib (B232). derpharmachemica.com

Similarly, the 7-bromo-8-methylpyrido[2,3-b]pyrazine (B598582) scaffold has been used to develop novel compounds via modern synthetic methods. ikm.org.my In one study, this scaffold was subjected to Suzuki and Buchwald-Hartwig coupling reactions to synthesize a series of 3-substituted derivatives. ikm.org.my These synthetic efforts are aimed at creating molecules for biological screening, and the resulting compounds were evaluated for their cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (Hela) cancer cells. ikm.org.my

The synthesis of other complex derivatives, such as 1-butyl-3-hydrazino-7-methyl-pyrido[2,3-b]pyrazine-2-one , further illustrates the academic interest in this structural class. google.com This compound was synthesized from 1-butyl-7-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dione and hydrazine (B178648), demonstrating the chemical tractability of the scaffold for creating potential therapeutic agents. google.com These examples collectively show that while this compound itself is not extensively studied, its structural motif is a key component in the broader academic quest for new bioactive molecules.

Research on Analogues of this compound

AnalogueSynthetic PrecursorsArea of InvestigationReference
7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol5-bromo-2,3-diaminopyridine, ethyl pyruvatePrecursor for potential antitumor agents derpharmachemica.comderpharmachemica.com
7-bromo-8-methylpyrido[2,3-b]pyrazine4-methyl-3-nitropyridin-2-amine (multi-step synthesis)Scaffold for Suzuki and Buchwald-Hartwig coupling to create cytotoxic agents ikm.org.my
1-butyl-7-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dioneNot detailedPrecursor for hydrazino derivatives for therapeutic development google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B3052235 7-Methylpyrido[2,3-b]pyrazine CAS No. 397325-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylpyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYYFOFTCIOVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591287
Record name 7-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397325-35-8
Record name 7-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Methylpyrido 2,3 B Pyrazine and Its Derivatives

Classical and Contemporary Approaches to Pyrido[2,3-b]pyrazine (B189457) Core Synthesis

The construction of the fundamental pyrido[2,3-b]pyrazine ring system can be achieved through several strategic approaches, ranging from classical condensation reactions to modern multicomponent strategies. These methods provide access to a variety of substituted derivatives, enabling the exploration of their chemical space.

Synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol Derivatives

A key route to obtaining 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol involves the reaction of 5-bromo-2,3-diaminopyridine with ethyl pyruvate (B1213749). ajrconline.orgderpharmachemica.com This condensation reaction, typically carried out in a solvent like toluene (B28343) under heating, facilitates the formation of the pyrazine (B50134) ring fused to the pyridine (B92270) core. derpharmachemica.com The resulting hydroxyl group on the pyrazine ring can then be further functionalized. For instance, it can react with ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate to yield the corresponding acetate (B1210297) derivative. ajrconline.orgderpharmachemica.com This ester serves as a versatile intermediate for further modifications. ajrconline.orgderpharmachemica.com

Another established method for preparing pyrido[2,3-b]pyrazinones involves the condensation of a pyridine-2,3-diamine with an α-dicarbonyl compound. thieme-connect.de Specifically, 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3(4H)-one can be synthesized by heating a mixture of 5-bromopyridine-2,3-diamine and sodium ethoxycarbonylpyruvate in acetic acid. thieme-connect.de

Starting Material 1Starting Material 2ProductReference
5-bromo-2,3-diaminopyridineEthyl pyruvate7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol ajrconline.orgderpharmachemica.com
5-bromopyridine-2,3-diamineSodium ethoxycarbonylpyruvate7-Bromo-2-methylpyrido[2,3-b]pyrazin-3(4H)-one thieme-connect.de
7-bromo-2-methylpyrido[2,3-b]pyrazin-3-olEthyl chloroacetateEthyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate ajrconline.orgderpharmachemica.com

Multicomponent Reaction Strategies for Pyrido[2,3-b]pyrazine Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic systems like pyrido[2,3-b]pyrazines. One such strategy involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.govrsc.org This method allows for the generation of a diverse range of substituted indeno[2',1':5,6]pyrido[2,3-b]pyrazines in good to excellent yields. nih.govrsc.org The reaction conditions are typically optimized by screening various solvents and the presence or absence of a catalyst, with ethanol and p-TSA often proving to be an effective combination. nih.govrsc.org This approach highlights the power of MCRs in rapidly building molecular complexity from simple starting materials. nih.govrsc.orgrsc.orgresearchgate.net

A mechanochemical approach has also been developed for the synthesis of pyrido[2,3-b]pyrazines. rsc.org This solvent-free and catalyst-free protocol involves the homogenization of 1,2-diaminopyridines and various 1,2-dicarbonyl compounds, leading to the formation of the desired products in excellent yields within minutes. rsc.org

Reactant 1Reactant 2Reactant 3CatalystProductReference
Indane-1,3-dioneAromatic aldehyde2-Aminopyrazinep-TSAIndeno[2',1':5,6]pyrido[2,3-b]pyrazine derivative nih.govrsc.org
1,2-Diaminopyridine1,2-Dicarbonyl compoundNoneNone (Mechanochemical)Pyrido[2,3-b]pyrazine derivative rsc.org

Synthesis of Pyrido[2,3-b]pyrazine Esters from Aldehyde Precursors

The synthesis of pyrido[2,3-b]pyrazine esters can be achieved from aldehyde precursors through a multi-step sequence. A notable example is the synthesis of ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate. derpharmachemica.com The initial step involves the cyclization of 5-bromo-2,3-diamino pyridine with ethyl pyruvate to form 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol. derpharmachemica.com This intermediate is then reacted with ethyl chloroacetate in the presence of a base like dry potassium carbonate in a solvent such as dry acetone. derpharmachemica.com The reaction mixture is typically heated under reflux to drive the formation of the ester. derpharmachemica.com This method provides a clear pathway to ester-functionalized pyrido[2,3-b]pyrazines, which are valuable for further chemical transformations. derpharmachemica.com

Preparation of Advanced Pyrido[2,3-b]pyrazine Intermediates for Diversification

The synthesis of advanced intermediates is crucial for the late-stage diversification of the pyrido[2,3-b]pyrazine scaffold, allowing for the introduction of various functional groups. nih.gov One strategy involves generating a 2-substituted pyrido[2,3-b]pyrazine intermediate that can be further modified. nih.gov This can be achieved through a sequence of reactions, such as the Knoevenagel condensation of a 1,3-diketo amide with an aldehyde, followed by cyclization. researchgate.net These advanced intermediates serve as platforms for creating a library of analogs with diverse substitution patterns, which is particularly important in fields like medicinal chemistry for structure-activity relationship studies. nih.govresearchgate.netnih.govnih.gov

Functionalization and Derivatization Strategies for 7-Methylpyrido[2,3-b]pyrazine Scaffolds

Once the core this compound scaffold is assembled, further functionalization and derivatization are key to accessing a wider range of compounds with tailored properties.

Condensation and Hydrazinolysis Reactions for Pyrido[2,3-b]pyrazine Derivatives

Condensation and hydrazinolysis are powerful reactions for modifying pyrido[2,3-b]pyrazine derivatives. For instance, an ester derivative such as ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate can undergo hydrazinolysis by reacting with hydrazine (B178648) hydrate. ajrconline.orgderpharmachemica.com This reaction replaces the ethoxy group of the ester with a hydrazide group, forming 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide. ajrconline.orgderpharmachemica.com This resulting hydrazide is a key intermediate that can then be condensed with various aldehydes to produce N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides. ajrconline.orgderpharmachemica.com This two-step process of hydrazinolysis followed by condensation allows for the introduction of a wide array of aryl groups onto the pyrido[2,3-b]pyrazine scaffold. ajrconline.orgderpharmachemica.com

Starting MaterialReagentProductReference
Ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetateHydrazine hydrate2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide ajrconline.orgderpharmachemica.com
2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazideAldehydeN'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide ajrconline.orgderpharmachemica.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) in Pyrido[2,3-b]pyrazine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of the pyrido[2,3-b]pyrazine nucleus, allowing for the introduction of a wide array of substituents. thieme-connect.com These methods typically start with a halogenated pyrido[2,3-b]pyrazine intermediate, which serves as a versatile anchor for building molecular complexity. thieme-connect.comthieme-connect.de

Suzuki Coupling:

The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide. In the context of pyrido[2,3-b]pyrazine synthesis, this reaction has been employed to introduce aryl and heteroaryl moieties. For instance, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been successfully coupled with various arylboronic acids. mdpi.comsemanticscholar.org The reaction conditions are critical for achieving high yields, with factors such as the catalyst, base, and solvent system playing a pivotal role. mdpi.com A study demonstrated the coupling of 5-iodo-2,3-diphenylquinoxaline and 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with phenyl-, 2-thienyl-, and 2-aminophenyl-boronic acids, yielding the corresponding arylated products in 42-97% yields. mdpi.comsemanticscholar.org The less electron-poor quinoxaline (B1680401) substrate and more electron-rich arylboronic acids generally provided better results. mdpi.comsemanticscholar.org

EntryHalide SubstrateBoronic AcidProduct (Ar)Yield (%)Ref
18-iodo-2,3-diphenylpyrido[2,3-b]pyrazine2-Thienylboronic acid2-Thienyl75 mdpi.comsemanticscholar.org
28-iodo-2,3-diphenylpyrido[2,3-b]pyrazine2-Aminophenylboronic acid2-Aminophenyl58 mdpi.com

Table 1. Examples of Suzuki Coupling Reactions on an Iodinated Pyrido[2,3-b]pyrazine Core. mdpi.comsemanticscholar.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for synthesizing aminopyrido[2,3-b]pyrazine derivatives, which are prominent in medicinal chemistry. rsc.orgikm.org.my The reaction involves coupling a halo-pyridopyrazine with a primary or secondary amine. The choice of palladium precursor and ligand is crucial for the reaction's success. For example, the use of a Pd₂(dba)₃/Xantphos catalytic system with DBU as a base has been shown to be effective. mdpi.com Donor-Acceptor-Donor (D-A-D) structured dyes based on a pyrido[2,3-b]pyrazine acceptor have been synthesized by coupling 2,7-dibromopyrido[2,3-b]pyrazine derivatives with various diarylamines and heterocyclic amines using the Buchwald-Hartwig reaction. rsc.org Another study reports the amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine. thieme-connect.comresearchgate.net

EntryHalide SubstrateAmineCatalyst/LigandBaseYield (%)Ref
18-bromo-2,3-diphenylpyrido[2,3-b]pyrazineAnilinePd₂(dba)₃ / XantphosDBU70 mdpi.com
22,7-dibromo-3,6-diphenylpyrido[2,3-b]pyrazineDiphenylaminePd(OAc)₂ / BINAPNaOtBu82 rsc.org
32,7-dibromo-3,6-diphenylpyrido[2,3-b]pyrazineCarbazolePd(OAc)₂ / BINAPNaOtBu78 rsc.org

Table 2. Examples of Buchwald-Hartwig Amination Reactions. mdpi.comrsc.org

Halogenation and Amidation Reactions for Pyrido[2,3-b]pyrazine Analogues

Halogenation:

The introduction of halogen atoms onto the pyrido[2,3-b]pyrazine core is a key strategic step, as these halogens serve as handles for subsequent cross-coupling reactions. thieme-connect.demdpi.com Various methods have been developed for this purpose.

One common approach involves the condensation of a pyridine-2,3-diamine with oxalic acid to form pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, which is then halogenated. thieme-connect.de For instance, treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can convert the dione (B5365651) into 2,3-dichloropyrido[2,3-b]pyrazine. thieme-connect.de

Direct halogenation on the pyrido[2,3-b]pyrazine ring is also possible. The use of N-Bromosuccinimide (NBS) can selectively introduce a bromine atom at the 7-position. This selectivity is attributed to the electron-deficient nature of the pyrazine ring, which directs electrophilic substitution to the more electron-rich pyridine moiety. More advanced techniques, such as deprotometalation-trapping, have been utilized for the regioselective iodination of 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) at the 8-position using a mixed lithium-zinc TMP-based system. mdpi.comnih.govresearchgate.net

Position(s)ReagentSubstrateYield (%)Ref
2,3Thionyl chloride (SOCl₂)Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione80 thieme-connect.de
7N-Bromosuccinimide (NBS)Pyrido[2,3-b]pyrazine65-75
8I₂ (after deprotometalation with LiTMP/ZnCl₂)2,3-Diphenylpyrido[2,3-b]pyrazine70 mdpi.com

Table 3. Selected Halogenation Reactions on the Pyrido[2,3-b]pyrazine System. thieme-connect.demdpi.com

Amidation:

Amidation reactions create amide functionalities, which are important in many biologically active molecules. In the context of pyrido[2,3-b]pyrazines, amidation can be achieved through several routes. One primary method is the palladium-catalyzed Buchwald-Hartwig amination discussed previously, which forms a C-N bond between the heterocyclic core and an amine. rsc.orgikm.org.my

Alternatively, standard carboxylic acid chemistry can be employed when a carboxyl group is present on the scaffold. For example, pyrido[2,3-b]pyrazine-2-carboxylic acid provides a site for modifications such as esterification and subsequent amidation. The synthesis of pyrido[2,3-b]indoles and pyrimidoindoles has been achieved through palladium-catalyzed amidation and subsequent cyclization reactions, showcasing a powerful cascade approach to complex fused systems. rsc.org

Strategic Substitutions on the Pyrido[2,3-b]pyrazine Core

The strategic placement of substituents on the pyrido[2,3-b]pyrazine core is crucial for tuning the molecule's chemical and biological properties. derpharmachemica.com The synthesis strategy often begins with a condensation reaction to form the core, which simultaneously installs the initial set of substituents.

A highly relevant example is the synthesis of 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol. This compound is formed through the condensation of 5-bromo-2,3-diaminopyridine with ethyl pyruvate. derpharmachemica.comderpharmachemica.com This single step strategically places a bromine atom at the 7-position and a methyl group at the 2-position. The bromine at C7 is particularly significant as it facilitates a wide range of palladium-catalyzed cross-coupling reactions, as detailed in section 2.2.2, allowing for extensive diversification of the molecule. thieme-connect.com

The regioselectivity of the initial condensation is a critical consideration when using unsymmetrical 1,2-dicarbonyl compounds, as it can lead to the formation of two different regioisomers. benthamdirect.com Research has shown that reaction conditions such as temperature and the use of acidic catalysts (e.g., acetic acid or trifluoroacetic acid) can be optimized to favor the formation of the desired, often more biologically active, isomer. benthamdirect.com

Substitutions can also be introduced at the 2- and 3-positions. As mentioned, converting the pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione intermediate to the 2,3-dichloro derivative opens up pathways for subsequent nucleophilic substitution reactions at these positions. thieme-connect.de This allows for the introduction of various groups, including amines, thiols, or alkoxides. These multi-step strategies, combining initial condensation with subsequent functionalization, provide a powerful and flexible platform for the synthesis of a diverse library of substituted pyrido[2,3-b]pyrazines.

Reactivity and Transformational Chemistry of 7 Methylpyrido 2,3 B Pyrazine Analogues

Nucleophilic Reactions Involving Pyrido[2,3-b]pyrazine (B189457) Systems

The electron-deficient nature of the pyrazine (B50134) ring within the pyrido[2,3-b]pyrazine system makes it susceptible to nucleophilic attack. This reactivity is often exploited to introduce a variety of substituents. The presence of a methyl group can further influence the reaction pathways, sometimes participating directly in the transformation.

Pyrido[2,3-b]pyrazine analogues, particularly those with activated methyl groups, exhibit reactivity towards nitrogen-based nucleophiles like aliphatic amines and hydroxylamine (B1172632). Studies on closely related methylpteridines, which can be considered analogues, demonstrate these transformations. rsc.orgresearchgate.net

When 6,7-dimethylpteridine is treated with aliphatic amines, a condensation reaction occurs involving one of the methyl groups. This results in the formation of a dimeric structure, such as 7-(6,7-dimethylpteridin-4-ylmethylene)-3,7-dihydro-6-methyl-pteridine. rsc.org A similar reaction occurs when 7-methylpteridine (B15052687) is treated with an amine, yielding 3,7-di-hydro-7-(7-methylpteridin-4-ylmethylene)pteridine. rsc.orgresearchgate.net

The reaction with hydroxylamine leads to a ring-opening of the pyrimidine (B1678525) portion of the pteridine (B1203161) ring system. For instance, 6,7-dimethylpteridine reacts with hydroxylamine to yield 3-hydroxyiminomethylamino-5,6-dimethylpyrazine-2-carbaldehyde oxime. rsc.orgresearchgate.net This transformation highlights the susceptibility of the heterocyclic system to cleavage under nucleophilic conditions. In a related reaction, 2,6,7-trimethylpteridine and methoxyamine afford 2-(1-methoxyimino)ethylamino-3-methoxyiminomethyl-5,6-dimethylpyrazine. rsc.orgresearchgate.net

In other pyrido[2,3-b]pyrazine systems, such as 8-iodopyrido[2,3-b]pyrazine, direct nucleophilic substitution at the 8-position can be achieved to introduce alkylamino and benzylamino groups. mdpi.comsemanticscholar.orgresearchgate.net

Table 1: Reactions of Methylpteridine Analogues with Nitrogen Nucleophiles

Starting MaterialReagentProductReference
6,7-DimethylpteridineAliphatic Amines7-(6,7-Dimethylpteridin-4-ylmethylene)-3,7-dihydro-6-methyl-pteridine rsc.org
7-MethylpteridineAmine3,7-Di-hydro-7-(7-methylpteridin-4-ylmethylene)pteridine rsc.orgresearchgate.net
6,7-DimethylpteridineHydroxylamine3-Hydroxyiminomethylamino-5,6-dimethylpyrazine-2-carbaldehyde oxime rsc.orgresearchgate.net
2,6,7-TrimethylpteridineMethoxyamine2-(1-Methoxyimino)ethylamino-3-methoxyiminomethyl-5,6-dimethylpyrazine rsc.orgresearchgate.net

Active methylene (B1212753) compounds are potent nucleophiles used in carbon-carbon bond-forming reactions, such as the Knoevenagel condensation. bas.bgajrconline.org In the context of pyridopyrazine chemistry, they react with activated precursors to build new carbocyclic or heterocyclic rings.

Research has shown that methyl-substituted pteridines react with malononitrile (B47326) and cyanoacetamide, leading to the formation of pyrido[2,3-b]pyrazine derivatives. rsc.orgresearchgate.net The reaction involves an initial addition of the active methylene compound across the C3-N4 double bond, followed by a ring scission and a recyclization process that eliminates a nitrogen atom. researchgate.net

Specifically, the reaction of malononitrile with 6,7-dimethylpteridine or 2,6,7-trimethylpteridine results in the formation of 6-amino-2,3-dimethylpyrido[2,3-b]pyrazine-7-carbonitrile. rsc.orgresearchgate.net Similarly, using 4-methylpteridine (B3064875) yields the 8-methyl derivative of 6-aminopyrido[2,3-b]pyrazine-7-carbonitrile. rsc.orgresearchgate.net When cyanoacetamide is used as the nucleophile with 6,7-dimethylpteridine, the corresponding 6-amino-2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxamide is produced. rsc.orgresearchgate.net

Table 2: Synthesis of Pyrido[2,3-b]pyrazines from Pteridines and Active Methylene Compounds

Pteridine PrecursorActive Methylene ReagentResulting Pyrido[2,3-b]pyrazine ProductReference
6,7-DimethylpteridineMalononitrile6-Amino-2,3-dimethylpyrido[2,3-b]pyrazine-7-carbonitrile rsc.orgresearchgate.net
4-MethylpteridineMalononitrile6-Amino-8-methylpyrido[2,3-b]pyrazine-7-carbonitrile rsc.orgresearchgate.net
4,6,7-TrimethylpteridineMalononitrile6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile rsc.orgresearchgate.net
6,7-DimethylpteridineCyanoacetamide6-Amino-2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxamide rsc.orgresearchgate.net

Cyclization Reactions for Pyrido[2,3-b]pyrazine-Containing Heterocycles

Cyclization reactions are fundamental in synthetic organic chemistry for constructing polycyclic systems. For pyrido[2,3-b]pyrazine derivatives, both intramolecular and intermolecular (self-condensation) cyclizations are valuable strategies to create larger, fused heterocyclic architectures.

Intramolecular cyclization of appropriately substituted pyrido[2,3-b]pyrazine precursors is a powerful method for synthesizing complex, fused heterocyclic systems. These reactions often involve the formation of a new ring by connecting two positions on the pyridopyrazine core or by linking a substituent back to the ring system.

For example, 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine can be subjected to palladium-catalyzed couplings with anilines, and the resulting intermediate can undergo subsequent intramolecular cyclization to afford pyrazino[2′,3′:5,6]pyrido[4,3-b]indole, a fused pyrazine system. mdpi.comsemanticscholar.orgresearchgate.net Another strategy involves the cyclization of o-nitrosodiarylamines, which has been used to create pyrido[2,3-a]phenazines. mdpi.com

In a related synthetic pathway, the intramolecular cyclization of an intermediate p-methoxyphenylamidine, derived from a cyanoenamine, can generate a fused pyrimidine ring, leading to tricyclic compounds like N-(4-methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine. nih.gov These examples demonstrate the versatility of intramolecular cyclization in expanding the structural diversity of pyrido[2,3-b]pyrazine-containing molecules.

Self-condensation is a reaction where two molecules of the same compound react with each other. wikipedia.org In the context of pyrido[2,3-b]pyrazine chemistry, precursors with reactive methyl groups can undergo self-condensation to form dimeric products.

Studies on pteridine analogues provide direct insight into this type of transformation. The self-condensation of 7-methylpteridine in the presence of an amine catalyst leads to the formation of 3,7-di-hydro-7-(7-methylpteridin-4-ylmethylene)pteridine. rsc.orgresearchgate.net In this reaction, the methyl group of one molecule acts as a nucleophile after deprotonation, attacking the electrophilic C4 position of a second molecule, followed by elimination to form a methylene-linked dimer. rsc.org A similar reaction occurs when 6,7-dimethylpteridine is treated with aliphatic amines, where the 7-methyl group participates in the condensation. rsc.orgresearchgate.net

Table 3: Self-Condensation of Methylpteridine Precursors

PrecursorCatalyst/ConditionsSelf-Condensation ProductReference
7-MethylpteridineAmine3,7-Di-hydro-7-(7-methylpteridin-4-ylmethylene)pteridine rsc.orgresearchgate.net
6,7-DimethylpteridineAqueous Alkali7-(3,4-Dihydro-6,7-di-methylpteridin-4-ylmethyl)-3,4-dihydro-4-hydroxy-6-methylpteridine rsc.orgresearchgate.net

Advanced Structural Characterization and Elucidation of 7 Methylpyrido 2,3 B Pyrazine Compounds

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic analysis is fundamental for the structural elucidation of novel pyrido[2,3-b]pyrazine (B189457) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm the identity of synthesized compounds. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon-hydrogen framework.

¹H-NMR: The proton NMR spectra of 7-methylpyrido[2,3-b]pyrazine derivatives provide key information. For instance, in a series of 7-bromo-2-methylpyrido[2,3-b]pyrazine (B136524) compounds, the methyl group protons typically appear as a singlet around δ 2.42-2.90 ppm. derpharmachemica.comajrconline.org The aromatic protons on the pyridopyrazine core resonate at lower fields, with chemical shifts influenced by the substitution pattern. derpharmachemica.comikm.org.my

¹³C-NMR: Carbon NMR spectra complement proton data, confirming the number and electronic environment of carbon atoms. In a 7-bromo-8-methylpyrido[2,3-b]pyrazine (B598582) derivative, the carbon signals for the heterocyclic core were observed between δ 127-155 ppm. ikm.org.my General data for the parent pyrido[2,3-b]pyrazine system shows characteristic shifts for the pyrazine (B50134) ring carbons (C2, C3) and pyridine (B92270) ring carbons (C6, C7, C8), which are modulated by substituents like the methyl group. thieme-connect.de

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for these derivatives, typically showing a prominent protonated molecular ion peak [M+H]⁺. derpharmachemica.comajrconline.org High-resolution mass spectrometry (HR-MS) provides exact mass measurements, further confirming the molecular formula. ikm.org.my Predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for related structures, aiding in their analytical identification. vulcanchem.com

Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule. The analysis of pyrido[2,3-b]pyrazine derivatives is often performed using KBr pellets. derpharmachemica.comajrconline.org The spectra show characteristic vibrational frequencies for the aromatic C-H and C=N/C=C bonds within the fused heterocyclic ring system. core.ac.ukresearchgate.net For example, the IR spectrum of the related compound pyrido[2,3-b]pyrazine-2,3-diol shows distinct peaks corresponding to its functional groups. nist.gov

Table 1: Selected Spectroscopic Data for this compound Derivatives Data derived from studies on various substituted 7-methyl analogs.

Compound Class Technique Observed Signals (δ ppm or m/z) Reference
7-Bromo-2-methylpyrido[2,3-b]pyrazine Derivatives ¹H-NMR Methyl (s): ~2.42-2.90 ppm; Aromatic (m): ~7.50-8.80 ppm derpharmachemica.comajrconline.org
7-Bromo-8-methylpyrido[2,3-b]pyrazine Derivatives ¹H-NMR Methyl (s): ~2.75 ppm; Aromatic (m): ~7.08-9.01 ppm ikm.org.my
7-Bromo-8-methylpyrido[2,3-b]pyrazine Derivatives ¹³C-NMR Aromatic/Heterocyclic Carbons: ~127-155 ppm ikm.org.my

Crystallographic Analysis of Pyrido[2,3-b]pyrazine Derivatives

The crystal packing of pyrido[2,3-b]pyrazine derivatives is often stabilized by a network of weak intermolecular hydrogen bonds. researchgate.net Interactions such as C-H···O and C-H···N are frequently observed, playing a crucial role in the formation of the supramolecular architecture. researchgate.netnih.govdntb.gov.ua In the crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate, these hydrogen bonds link the molecules into a three-dimensional network. researchgate.net In other derivatives, C-H···O hydrogen bonds, along with C-Br···π(ring) interactions, associate molecular stacks. iucr.org The geometry of these bonds, including the donor-acceptor distances and angles, is critical for defining the stability of the crystal lattice. nih.goviucr.org

Table 2: Examples of Intermolecular Hydrogen Bond Geometries in Pyrido[2,3-b]pyrazine Derivatives

Interaction Type D-H···A D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°) Reference
C-H···N C6-H6···N3 3.361 (2) 2.54 145 nih.gov
C-H···O C3-H3···O1 3.123 (2) 2.44 129 nih.gov
C-H···O C2-H2···O1 3.253 (12) 2.33 164 iucr.org

Given their planar aromatic nature, pyrido[2,3-b]pyrazine rings frequently engage in π-π stacking interactions, which are a dominant force in their crystal packing. iucr.org These interactions can occur between the pyrazine and pyridine rings of adjacent molecules.

Studies have identified several types of stacking:

Pyrazine-Pyrazine Interactions: In the crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate, a π-π interaction between two pyrazine rings was observed with a centroid-centroid distance of 3.6994 (5) Å. researchgate.net

Pyridine-Pyrazine Interactions: The same study also reported stacking between a pyridine and a pyrazine ring, with a centroid-centroid distance of 3.6374 (5) Å. researchgate.net

Offset π-π Stacking: In 7-bromo-2,3-bis[(prop-2-yn-1-yl)sulfanyl]pyrido[2,3-b]pyrazine, offset π-π stacking between pyridine and pyrazine rings stacks the molecules with a centroid-centroid distance of 3.740 (1) Å and an interplanar separation of 3.440 (1) Å. iucr.orgresearchgate.net

Interestingly, some highly substituted pyridopyrazine derivatives are specifically designed to prevent π-π stacking. rsc.org The absence of these interactions in certain fluorescent compounds leads to a twisted conformation and herringbone packing, which can contribute to properties like aggregation-induced emission enhancement (AIEE). rsc.org

Table 3: Selected π-π Stacking Parameters in Pyrido[2,3-b]pyrazine Derivatives

Stacking Type Centroid-Centroid Distance (Å) Interplanar Distance (Å) Reference
Pyrazine-Pyrazine 3.6994 (5) - researchgate.net
Pyridine-Pyrazine 3.6374 (5) - researchgate.net
Offset Pyridine-Pyrazine 3.740 (1) 3.440 (1) iucr.org

The fused pyrido[2,3-b]pyrazine ring system is generally considered to be relatively planar. researchgate.net However, crystallographic studies show that minor distortions and buckling can occur, influenced by the nature and position of substituents. researchgate.net For example, a comparative study of two 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine derivatives showed that while one was relatively planar with a dihedral angle of 1.33 (7)° between the pyridine and pyrazine rings, a bromo-substituted analogue was more buckled, with a corresponding angle of 8.78 (10)°. researchgate.net

Table 4: Conformational Data for Substituted Pyrido[2,3-b]pyrazine Derivatives

Compound Type Parameter Value Significance Reference
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine Dihedral Angle (Pyridine-Pyrazine) 1.33 (7)° Relatively planar core researchgate.net
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine Dihedral Angle (Pyridine-Pyrazine) 8.78 (10)° Buckled core researchgate.net

Structure Activity Relationship Sar Investigations for 7 Methylpyrido 2,3 B Pyrazine Derivatives

Impact of Substituent Position on Biological and Chemical Activity

The biological profile of pyrido[2,3-b]pyrazine (B189457) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Strategic placement of different functional groups can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

Research has highlighted the critical importance of substitutions at the C2 and C7 positions of the pyrido[2,3-b]pyrazine nucleus in modulating biological activity.

The C7 position has been identified as a key site for modification to enhance potency. For instance, in the development of antitumor agents, a series of novel pyrido[2,3-b]pyrazines were synthesized to target both erlotinib-sensitive and erlotinib-resistant cancer cell lines. nih.gov Studies explored the effect of placing various heteroaromatic moieties at the C7 position. It was discovered that certain substitutions at this position led to compounds with significant inhibitory activity. For example, compound 7n in a specific study, which features a particular substitution at C7, demonstrated potent inhibition of the erlotinib-sensitive PC9 cell line (IC50 of 0.09 μM) and the erlotinib-resistant PC9-ER cell line (IC50 of 0.15 μM). nih.gov This suggests that the C7 position is crucial for interactions with the target, potentially overcoming resistance mechanisms. In a related series of 1,2-dihydropyrido[3,4-b]pyrazines, antitumor activity was reportedly increased by the presence of a methyl group at the 7-position. nih.gov

Conversely, the C2 position appears to be sensitive to substitution, with an unsubstituted C2 often being crucial for activity in certain contexts. The same study that highlighted the importance of C7 substitution also explored the significance of maintaining an unsubstituted position 2 on the pyridopyrazine core for activity against erlotinib-resistant cells. nih.gov However, in other applications, such as the development of antiviral agents, 2-substituted pyrido[2,3-b]pyrazine derivatives have been the focus. nih.gov A study aimed at developing non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase synthesized a series of derivatives with various groups at the C2 position. nih.gov This research identified compounds with strong antiviral activity (EC50 < 1 μM), indicating that for this particular target, the C2 position is a viable point for modification to achieve desired biological effects. nih.gov

Table 1: Impact of C7 Substitution on Anti-proliferative Activity This table is interactive. You can sort the data by clicking on the column headers.

Compound ID C7-Substituent PC9 IC50 (µM) PC9-ER IC50 (µM)
7n 3-aminophenyl 0.09 0.15
7o 4-aminophenyl 0.12 0.35
7p 2-aminophenyl 0.18 0.40
Erlotinib (B232) (Reference) 0.02 1.50

Data sourced from studies on erlotinib-resistant cell lines. nih.gov

Molecular Features Influencing Activity: Hydrogen Bond Acceptors and Hydrophobic Regions

The interaction between a drug molecule and its biological target is governed by a combination of forces, including hydrogen bonds and hydrophobic interactions. The pyrido[2,3-b]pyrazine core contains specific molecular features that facilitate these interactions.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazine (B50134) and pyridine (B92270) rings of the pyrido[2,3-b]pyrazine scaffold are strong hydrogen bond acceptors. researchgate.net These atoms can form crucial hydrogen bonds with hydrogen bond donor residues, such as the amine groups of lysine (B10760008) or arginine, or the hydroxyl groups of threonine or tyrosine, within the active site of a target protein. researchgate.netthescipub.com These interactions are vital for anchoring the molecule in the correct orientation for optimal activity. The specific arrangement of these nitrogen atoms provides a distinct pharmacophore that can be recognized by various biological targets.

Modulation of Lipophilicity and its Effects on Biological Interactions

Lipophilicity, often expressed as logP, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target. mdpi.com Modulating the lipophilicity of 7-methylpyrido[2,3-b]pyrazine derivatives is a key strategy for optimizing their therapeutic potential.

Increasing lipophilicity by adding non-polar substituents can enhance membrane permeability and improve access to intracellular targets. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other proteins, which can cause toxicity.

In the context of pyrido[2,3-b]pyrazine derivatives, a clear relationship between lipophilicity and off-target activity has been demonstrated. In a study of 2-substituted derivatives as HCMV inhibitors, a general trend was observed where reducing lipophilicity (lower ClogP values) resulted in decreased inhibition of the hERG ion channel, a common source of cardiotoxicity. nih.gov Specifically, compounds with a ClogP greater than 0.5 tended to be active hERG inhibitors, while those with a ClogP below 0 showed a lower propensity for this off-target effect. nih.gov This highlights the importance of carefully tuning lipophilicity to balance desired on-target activity with an acceptable safety profile. The addition of polar groups, such as those found in 2-imidazolinone rings, not only reduced hERG inhibition but also improved aqueous solubility. nih.gov

Table 2: Lipophilicity (ClogP) vs. hERG Inhibition for C2-Substituted Pyrido[2,3-b]pyrazine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound ID ClogP hERG Inhibition (%) @ 10 µM Antiviral Activity (HCMV EC50, µM)
23 0.85 65 0.45
25 -0.12 15 0.98
27 -0.25 8 0.33
28 0.60 55 0.50

Data adapted from research on HCMV polymerase inhibitors. nih.gov

Computational and Theoretical Studies of 7 Methylpyrido 2,3 B Pyrazine Systems

Density Functional Theory (DFT) Applications in Pyrido[2,3-b]pyrazine (B189457) Chemistry

Density Functional Theory (DFT) has become an indispensable tool for predicting the structural and electronic properties of novel compounds. nih.gov For pyrido[2,3-b]pyrazine systems, DFT calculations, particularly using the B3LYP/6-31G(d,p) level of theory, have been instrumental in understanding their spectroscopic and electronic characteristics. nih.govrsc.org These computational methods allow for the analysis of non-covalent interactions, chemical reactivity, and stability, suggesting potential applications in fields like display technology and materials science. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Density of States)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity. numberanalytics.com The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's stability and reactivity. numberanalytics.comlibretexts.org

In the context of pyrido[2,3-b]pyrazine derivatives, DFT calculations have been used to analyze FMOs, Density of States (DOS), and other electronic properties. nih.govrsc.org For a series of synthesized pyrido[2,3-b]pyrazine based heterocyclic compounds, these analyses were performed at the B3LYP/6-31G(d,p) level. nih.govrsc.org The HOMO and LUMO distributions are typically spread across the entire molecular structure. rjb.ro

A smaller HOMO-LUMO energy gap generally corresponds to higher reactivity. researchgate.net For instance, a specific derivative, compound 7 in a relevant study, exhibited a lower energy gap of 3.444 eV, which correlated with its increased reactivity. nih.govrsc.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Pyrido[2,3-b]pyrazine Derivative (Compound 7)

ParameterValue (eV)
EHOMO-5.166
ELUMO-1.722
Energy Gap (Egap)3.444 nih.govrsc.org

Data sourced from a study on pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org

The Density of States (DOS) analysis provides further insight into the electronic structure by showing the distribution of orbitals at various energy levels. nih.govrsc.org

Vibrational Analysis and Spectroscopic Property Prediction

DFT calculations are also employed to predict the vibrational frequencies of molecules, which can then be compared with experimental data from techniques like FT-IR and Raman spectroscopy. rsc.orgresearchgate.net These theoretical predictions aid in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.netnepjol.info For instance, the characteristic stretching and deformation vibrations of the methyl group and the various bonds within the pyrido[2,3-b]pyrazine ring system can be accurately calculated. researchgate.net

The calculated vibrational frequencies are often scaled to account for anharmonicity and other factors to improve agreement with experimental results. rjb.ro This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties. rsc.org

Global Reactivity Parameters and Band Gap Correlations

Global reactivity parameters, derived from HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. mdpi.com These parameters include:

Hardness (η): Resistance to change in electron distribution. rsc.org

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. rsc.org

Electronegativity (χ): The power of an atom to attract electrons. researchgate.net

Chemical Potential (μ): The escaping tendency of electrons from a system. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. researchgate.net

Studies on pyrido[2,3-b]pyrazine derivatives have shown a clear correlation between these global reactivity parameters and the HOMO-LUMO band gap. nih.govrsc.org A compound with a lower band gap, such as compound 7 in one study, demonstrated a smaller hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹), indicating higher reactivity. nih.govrsc.org

Table 2: Global Reactivity Parameters for a Pyrido[2,3-b]pyrazine Derivative (Compound 7)

ParameterValue
Hardness (η)1.722 eV nih.govrsc.org
Softness (S)0.290 eV⁻¹ nih.govrsc.org

Data sourced from a study on pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org

Non-Linear Optical (NLO) Property Predictions and Analysis

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. frontiersin.org Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. rsc.org The key NLO parameters calculated include the dipole moment (μ), average polarizability (⟨α⟩), and the first (β) and second (γ) hyperpolarizabilities. nih.govrsc.org

For pyrido[2,3-b]pyrazine derivatives, a direct relationship has been observed between the electronic properties and the NLO response. nih.govrsc.org Compounds with a smaller HOMO-LUMO energy gap and a higher maximum absorption wavelength tend to exhibit a more significant NLO response. nih.govrsc.org One particular derivative (compound 7) showed the highest values for average polarizability, and first and second hyperpolarizabilities, highlighting the potential of this class of compounds in NLO applications. nih.govrsc.org

Table 3: Predicted NLO Properties for a Pyrido[2,3-b]pyrazine Derivative (Compound 7)

NLO ParameterValue (esu)
Average Polarizability ⟨α⟩3.90 × 10⁻²³ nih.govrsc.org
First Hyperpolarizability βtot15.6 × 10⁻³⁰ nih.govrsc.org
Second Hyperpolarizability ⟨γ⟩6.63 × 10⁻³⁵ nih.govrsc.org

Data sourced from a study on pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org

The significant NLO response observed in these systems suggests their potential for use in advanced technological applications. nih.govrsc.org

Molecular Docking and Protein-Ligand Interaction Studies (In Silico)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. vulcanchem.comarxiv.org This in silico method is crucial in drug discovery for identifying potential therapeutic agents.

Binding Affinity Predictions with Target Proteins (e.g., TNF-α, KRAS)

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for their potential to interact with key protein targets involved in diseases like cancer and inflammation. vulcanchem.comikm.org.my These targets include Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, and KRAS, an oncogenic protein. ikm.org.myajrconline.org

Molecular docking studies have predicted that certain pyrido[2,3-b]pyrazine derivatives can bind effectively to these proteins. For example, a 7-bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine analogue demonstrated anti-inflammatory activity by inhibiting TNF-α. vulcanchem.com In another study, a substituted pyrido[2,3-b]pyrazine derivative (compound 7b) showed a strong binding affinity for the KRAS protein, forming hydrogen bonds with key amino acid residues and exhibiting a binding energy of -8.2 kcal/mol. vulcanchem.comikm.org.my Another derivative (compound 7e) also bound strongly to KRAS with a binding energy of -8.0 kcal/mol. ikm.org.my These findings suggest that pyrido[2,3-b]pyrazine derivatives are promising candidates for the development of new anti-inflammatory and anti-cancer drugs. ikm.org.my

Table 4: Predicted Binding Affinities of Pyrido[2,3-b]pyrazine Derivatives with Target Proteins

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid Residues
7-Bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine analogueTNF-α-Not specified
Compound 7bKRAS-8.2 vulcanchem.comikm.org.myAsn116, Lys117, Asp119, Ser145 ikm.org.my
Compound 7eKRAS-8.0 ikm.org.myGly13, Val29, Asn116, Asp119, Ser145, Ala146 ikm.org.my

Data sourced from molecular docking studies on pyrido[2,3-b]pyrazine derivatives. vulcanchem.comikm.org.my

Conformational Analysis and Molecular Dynamics Simulations of Pyrido[2,3-b]pyrazine Scaffolds

Computational and theoretical studies are pivotal in elucidating the three-dimensional structures and dynamic behaviors of heterocyclic systems, including the pyrido[2,3-b]pyrazine scaffold. While specific conformational analyses and molecular dynamics simulations for 7-Methylpyrido[2,3-b]pyrazine are not extensively documented in publicly available literature, broader studies on substituted pyridopyrazine derivatives provide significant insights into the conformational preferences and dynamic properties of this heterocyclic system. These investigations are crucial for understanding structure-activity relationships (SAR) and for the rational design of new molecules with desired biological or material properties.

Methodologies such as Density Functional Theory (DFT) are commonly employed to investigate the geometric structures and electronic properties of pyridopyrazine derivatives. uochb.czrsc.org For instance, in a study on dual-state emissive tripodal pyridopyrazine derivatives, DFT calculations were performed to gain deeper insights into the relationship between their molecular structure and photophysical properties. rsc.org These calculations revealed that while the core pyridopyrazine unit maintains planarity, the substituted biphenyl (B1667301) segments are twisted, a finding that was in good agreement with single-crystal X-ray diffraction data for one of the derivatives. rsc.org

Molecular docking is another computational technique frequently applied to pyridopyrazine systems to predict their binding orientation and affinity to biological targets. researchgate.net In a study of pyridopyrazine derivatives as histamine (B1213489) H4 receptor antagonists, molecular docking was used to identify key interactions, such as hydrophobic and hydrogen-bonding interactions, within the receptor's binding site. researchgate.net Such studies are foundational for understanding the structural basis of a compound's biological activity.

Conformational analysis of substituted pyridopyrazine derivatives has been shown to be critical in determining their biological function. For example, in the development of pyridopyrazine-1,6-dione based γ-secretase modulators, molecular modeling and conformational analysis were used to understand the influence of substituents on the molecule's three-dimensional orientation. nih.gov These studies predicted a "turned" bioactive conformation, where specific substituents reinforce the desired orientation of the molecule, leading to a significant difference in potency. nih.gov

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules. Although specific MD studies on this compound are scarce, the application of MD simulations to other nitrogen-containing heterocyclic systems demonstrates its potential. For instance, MD simulations have been used to explore the binding mode of pyrazole-containing imide derivatives with their protein target and to study the interaction of pyrimidine (B1678525) derivatives with G-quadruplex DNA. nih.govrjeid.com These simulations can reveal details about the stability of ligand-receptor complexes and the energetic contributions of different types of interactions.

The table below summarizes findings from computational studies on various pyridopyrazine derivatives, illustrating the types of analyses performed and the nature of the insights gained.

Derivative ClassComputational MethodKey Findings
Tripodal Pyridopyrazine DerivativesDFT, SCXRDThe pyridopyrazine unit is planar, while biphenyl substituents are twisted. Absence of π–π stacking in the solid state for the analyzed compound. rsc.org
Pyridopyrazine-1,6-dione DerivativesMolecular Modeling, Conformational AnalysisSubstituents can enforce a "turned" bioactive conformation, which is critical for potency as γ-secretase modulators. nih.gov
Pyridopyrazine Derivatives as H4R AntagonistsQSAR, Molecular DockingIdentified potent binding primarily through hydrophobic and hydrogen-bonding interactions. researchgate.net

While the direct computational analysis of this compound remains a subject for future research, the methodologies applied to the broader class of pyridopyrazine scaffolds provide a solid framework for predicting its conformational landscape and dynamic behavior. Such studies would be invaluable for the future design and application of this compound in various scientific fields.

Preclinical Biological Investigations and Mechanistic Insights of 7 Methylpyrido 2,3 B Pyrazine Compounds

Modulation of Key Biological Pathways by Pyrido[2,3-b]pyrazine (B189457) Derivatives

Derivatives of the pyrido[2,3-b]pyrazine core have demonstrated the ability to modulate a wide array of biological pathways, highlighting their potential as therapeutic agents for a range of diseases. These interactions are primarily centered on the inhibition of crucial enzymes and the antagonism of specific receptors.

Kinase Inhibition

The pyrido[2,3-b]pyrazine nucleus has been identified as a privileged scaffold for the design of kinase inhibitors. These enzymes play a critical role in cellular signaling, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.

Phosphodiesterase IV (PDE IV): Derivatives of pyrido[2,3-b]pyrazine are recognized for their potent inhibitory activity against phosphodiesterase IV (PDE IV). derpharmachemica.comajrconline.orgajrconline.org PDE IV is a key enzyme in the inflammatory cascade, and its inhibition can lead to a reduction in the production of inflammatory mediators. A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are structurally related to pyrido[2,3-b]pyrazines, have been synthesized and evaluated as PDE4 inhibitors for respiratory diseases. researchgate.net

Epidermal Growth Factor Receptor (EGFR): Mutations in the Epidermal Growth Factor Receptor (EGFR) can lead to various cancers. derpharmachemica.comajrconline.orgajrconline.org Pyrido[2,3-b]pyrazine compounds have emerged as effective inhibitors of EGFR, including in cells resistant to existing therapies like erlotinib (B232). derpharmachemica.comajrconline.orgresearchgate.net The core structure is thought to interact with the hydrogen-bond acceptor site and the hydrophobic center of the kinase. derpharmachemica.comajrconline.org Both quinazoline (B50416) and pyrido[3,4-d]pyrimidine (B3350098) derivatives have been optimized as irreversible inhibitors of the EGFR family. acs.org

PI3K Isozymes, PKB, ALK, p38α MAP Kinase, and BRAF: The therapeutic reach of pyrido[2,3-b]pyrazine derivatives extends to a variety of other kinases. They have been investigated as selective inhibitors of PI3K isozymes, protein kinase B (PKB), anaplastic lymphoma kinase (ALK), p38α MAP kinase, and BRAF kinase. rsc.orgnih.govresearchgate.netrsc.org These kinases are involved in critical cellular processes such as cell growth, proliferation, and survival, making them important targets in cancer therapy. For instance, some pyrido[2,3-b]pyrazin-8-substituted compounds have been specifically developed to inhibit RAF activity, including BRAF. google.com

Enzyme Inhibition

Beyond kinases, pyrido[2,3-b]pyrazine derivatives have shown inhibitory activity against other classes of enzymes, further broadening their therapeutic potential.

Dipeptidyl Peptidase IV (DPP-IV): These compounds have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the management of type 2 diabetes mellitus. rsc.orgnih.govresearchgate.net

Urease: Certain pyrido[2,3-b]pyrazine-based heterocyclic compounds have been evaluated for their anti-urease activity. rsc.org

Histone Deacetylase (HDAC): The potential for these compounds to act as histone deacetylase inhibitors is also an area of investigation.

Phosphodiesterase 2A (PDE2A): Pyrido[3,4-b]pyrazine derivatives have been specifically investigated as inhibitors of phosphodiesterase 2A (PDE2A). google.com

Receptor Antagonism

The ability of pyrido[2,3-b]pyrazine derivatives to act as antagonists at key cellular receptors underscores their potential in treating pain and hormonal disorders.

TRPV1: These compounds have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is implicated in pain management. rsc.orgnih.govresearchgate.netresearchgate.net

Human Neurokinin-3 (hNK-3) and GnRH: Pyrido[2,3-b]pyrazine derivatives have also been explored as antagonists for the human neurokinin-3 (hNK-3) receptor and the Gonadotropin-Releasing Hormone (GnRH) receptor. rsc.orgnih.govresearchgate.net

Modulation of Cytokines and Inflammatory Mediators

A key aspect of the biological activity of pyrido[2,3-b]pyrazine derivatives is their ability to modulate the production of cytokines and other inflammatory mediators, which are central to the inflammatory response.

Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6): Pyrido[2,3-b]pyrazine derivatives are known to inhibit the production of Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6). derpharmachemica.comajrconline.orgajrconline.orgikm.org.my These pro-inflammatory cytokines are major players in a variety of inflammatory conditions. ikm.org.my The inhibition of these cytokines has become a significant area of research for developing new anti-inflammatory drugs. ikm.org.myresearchgate.net

Preclinical Assessment of Biological Activities

The diverse modulatory effects of pyrido[2,3-b]pyrazine derivatives on biological pathways translate into a range of promising preclinical activities, most notably in the realm of antiviral research.

Antiviral Activities

Recent studies have highlighted the potential of pyrido[2,3-b]pyrazine derivatives as broad-spectrum antiviral agents, particularly against members of the Herpesviridae family.

Human Cytomegalovirus (HCMV), Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Epstein-Barr Virus (EBV): A novel series of non-nucleoside pyrido[2,3-b]pyrazine derivatives have been synthesized and identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. nih.govresearchgate.net Several of these compounds demonstrated strong antiviral activity against HCMV with favorable cytotoxicity profiles. nih.govresearchgate.net Notably, select compounds also exhibited potent antiviral activity against other herpesviruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Epstein-Barr Virus (EBV), indicating their potential as broad-spectrum antiherpetic agents. nih.govresearchgate.net For instance, one lead compound displayed an EC50 of 0.33 μM against HCMV. nih.govresearchgate.net

CompoundVirusActivity (EC50, µM)Cytotoxicity (CC50, µM)Reference
Compound 27HCMV0.33>40 nih.gov
Compound 22HSV-1Data not specifiedData not specified nih.gov
Compound 23HSV-13-fold more potent than acyclovirData not specified nih.gov
Compound 23HSV-2Similar to acyclovirData not specified nih.gov
Compound 27HSV-1Reduced activity vs acyclovirData not specified nih.gov
Compound 27HSV-2Reduced activity vs acyclovirData not specified nih.gov
Compound 28HCMVData not specified23 nih.gov

Antimicrobial Investigations (e.g., Mycobacterium tuberculosis)

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated notable potential as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

One study investigated a series of new pyrido[2,3-b]pyrazine derivatives and found that a compound featuring two thiocarbonyl groups exhibited significant antibacterial activity. imist.ma This particular derivative was effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.078 mg/ml. imist.ma It also inhibited the growth of Gram-negative bacteria like Escherichia coli and S. typhi at concentrations of 0.625 mg/ml and 1.25 mg/ml, respectively. imist.ma The research suggested that the thione function was crucial for the observed antibacterial effects, as the presence of alkyl or aryl side-chains on the heterocyclic moiety diminished the biological activity. imist.ma

In the broader context of pyrazine-containing compounds, pyrazinamide (B1679903) is a well-established frontline drug for tuberculosis treatment. mdpi.com Its effectiveness is particularly noted in the acidic environments where semi-dormant tubercle bacilli reside. mdpi.com While pyrazinamide itself shows limited activity against M. tuberculosis in standard neutral pH culture conditions, its efficacy is pronounced at acidic pH. mdpi.com This highlights the potential of the pyrazine (B50134) core structure in developing new anti-tuberculosis drugs. Further research into related structures, such as pyrido[2,3-d]-pyrimidin-2-amine analogues, has identified thymidylate kinase (TMPK) of M. tuberculosis as a promising target for new drug development, as this enzyme is essential for bacterial DNA synthesis. researchgate.netfrontiersin.org

Table 1: In Vitro Antibacterial Activity of a Pyrido[2,3-b]pyrazine Derivative

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (mg/ml)
Staphylococcus aureusGram-positive0.078
Bacillus cereusGram-positive0.078
Escherichia coliGram-negative0.625
S. typhiGram-negative1.25

Data sourced from a study on new pyrido[2,3-b]pyrazine derivatives. imist.ma

Antimitotic and Cell Proliferation Studies in vitro

Pyrido[2,3-b]pyrazine derivatives have been the focus of research for their potential as anticancer agents, with studies demonstrating their ability to inhibit cell proliferation and interfere with cell division.

A series of novel 7-aminosubstituted pyrido[2,3-b]pyrazines were designed and evaluated for their anti-breast cancer activity. One particular derivative demonstrated low micromolar cytotoxic potency across several breast cancer cell lines. nih.gov In a xenograft model using HER2 amplified breast cancer, this compound was found to inhibit tumor growth. nih.gov Analysis of the excised tumors revealed a significant reduction in the population of Ki-67 positive cells, a marker for proliferation. nih.gov Furthermore, there were downregulated levels of phosphorylated AKT, ERK1/2, and SRC, key proteins in signaling pathways that drive cell growth. nih.gov

In another study, novel pyrido[2,3-b]pyrazines were synthesized and tested on both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung carcinoma (NSCLC) cell lines. nih.gov One compound, designated 7n, showed potent inhibition of both cell lines with IC50 values of 0.09 µM for PC9 and 0.15 µM for PC9-ER. nih.gov This suggests that this class of compounds could be effective against tumors that have developed resistance to existing therapies. nih.gov

The broader family of pyrazine derivatives has also shown significant antimitotic potential. For instance, certain chalcone-pyrazine hybrids have demonstrated notable activity against various cancer cell lines, including BEL-7402, BPH-1, and MCF-7, with IC50 values in the low micromolar range. mdpi.com

Table 2: Inhibitory Activity of Pyrido[2,3-b]pyrazine Compound 7n on NSCLC Cell Lines

Cell LineDescriptionIC50 (µM)
PC9Erlotinib-sensitive0.09
PC9-ERErlotinib-resistant0.15

Data from a study on novel pyrido[2,3-b]pyrazines for erlotinib-resistant tumors. nih.gov

Antioxidant Evaluations in vitro

The antioxidant properties of pyrido[2,3-b]pyrazine derivatives and related compounds have been investigated, revealing their potential to scavenge free radicals.

In a study focused on novel pyrido[2,3-b]pyrazin-based heterocyclic compounds, their antioxidant activity was evaluated for the first time. nih.gov This research highlights the emerging interest in this class of compounds for their potential to counteract oxidative stress. nih.gov

While direct studies on 7-methylpyrido[2,3-b]pyrazine are limited, research on analogous structures provides insight. For example, pyrrolo[2,3-b]quinoxaline derivatives, which share a similar heterocyclic core, have been shown to possess antioxidant properties. rsc.org One study identified a specific derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, as a potent radical scavenger in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org Computational analysis further suggested its capability to scavenge hydroxyl radicals, with a potency comparable to known antioxidants like Trolox and melatonin (B1676174) in a lipid environment. rsc.org

Additionally, research on a new ligand and its metal complexes, which include a pyrido[2,3-d]pyrimidine (B1209978) scaffold, also demonstrated antioxidant capabilities. researchgate.net The antioxidant properties of these complexes were assessed using the DPPH assay, with one nickel complex showing the highest activity. researchgate.net These findings from related heterocyclic systems suggest that the pyrido[2,3-b]pyrazine core may contribute to antioxidant activity.

Investigations as HIV-1 Integrase Inhibitors

The pyrido[2,3-b]pyrazine scaffold is a key structural element in the development of inhibitors targeting HIV-1 integrase, a crucial enzyme for viral replication. Pyrido-pyrazine heterocyclic compounds are recognized for their biological importance, including their use as HIV-1 integrase inhibitors. researchgate.net

While specific studies on this compound as an HIV-1 integrase inhibitor are not detailed in the provided context, the broader class of pyridine (B92270) and pyrazine derivatives is central to this area of research. Four of the five FDA-approved HIV-1 integrase inhibitors contain a pyridine moiety, underscoring the significance of this structural feature. mdpi.com These inhibitors, including Raltegravir, Elvitegravir, Dolutegravir (B560016), and Bictegravir, are a cornerstone of antiretroviral therapy. mdpi.comnih.gov

Recent advancements have focused on developing next-generation inhibitors that can overcome resistance to existing drugs. For instance, allosteric integrase inhibitors (ALLINIs) represent a novel class that targets a non-catalytic site of the integrase enzyme. plos.org One such pyrrolopyridine-based ALLINI, STP0404, binds to the pocket where the host protein LEDGF/p75 interacts with the integrase, leading to aberrant enzyme oligomerization and potent anti-HIV-1 activity. plos.org Another third-generation integrase inhibitor, VH-184, has shown continued activity against viral strains that are resistant to second-generation inhibitors like dolutegravir and cabotegravir (B606451) in laboratory analyses. natap.org

Proposed Molecular Mechanisms of Action in Preclinical Models

Interaction with Bacterial DNA

The mechanism by which pyrido[2,3-b]pyrazine derivatives exert their antimicrobial effects is proposed to involve interaction with bacterial DNA. While direct evidence for this compound is not available, studies on related pyrazine-based compounds and other heterocyclic systems provide strong indications of this mechanism.

DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology, is a well-validated target for antibiotics. google.com Its inhibition disrupts DNA replication and repair, leading to bacterial cell death. google.com The pyrido[2,3-b]pyrazine scaffold is being explored for its potential to interact with such targets.

Studies on low-molecular-weight pyrazine-based compounds have shown their ability to bind to DNA. nih.gov For example, 2-chloro-3-hydrazinopyrazine has been found to have a high affinity for DNA. nih.gov Similarly, cobalt(III) complexes with diamine chelate ligands have been shown to interact with plasmid DNA, suggesting an intercalative or electrostatic mode of binding. mdpi.com These complexes also demonstrated DNA cleavage activity in agarose (B213101) gel electrophoresis experiments. mdpi.com This body of evidence suggests that a likely mechanism of action for the antimicrobial activity of pyrido[2,3-b]pyrazine derivatives is their ability to bind to and potentially damage bacterial DNA.

Induction of Apoptosis in Preclinical Cancer Cell Lines

A key mechanism through which pyrido[2,3-b]pyrazine compounds are thought to exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Research on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.comresearchgate.netmdpi.comtriazine sulfonamide derivatives, which contain a related pyrazine core, demonstrated their ability to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29). nih.gov The induction of apoptosis was confirmed through methods such as the Annexin-V binding assay. nih.gov One of the tested compounds, MM137, was a particularly potent inducer of apoptosis in DLD-1 cells. nih.gov The apoptotic pathway appeared to be initiated through the activation of caspase-8 and a decrease in the mitochondrial membrane potential. nih.gov

Similarly, studies on other pyrazine-containing heterocyclic compounds have shown that they can trigger apoptosis in cancer cells. For instance, certain chalcone-pyrazine hybrids were found to induce apoptosis in BEL-7402 cells, as observed through fluorescence staining and flow cytometry analysis. mdpi.com Another study on a benzohydrazide (B10538) derivative of 3-cyano-2-substituted pyridine revealed that it induced apoptosis in MCF-7 breast cancer cells in a dose- and time-dependent manner. mdpi.com This was accompanied by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Furthermore, research on methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates explored their effects on the cell cycle and apoptosis in gastric adenocarcinoma (AGS) cells. uminho.pt While the most active compound in this series caused a significant number of dead cells, it was noted that these cells were not apoptotic, suggesting that other mechanisms of cell death may also be at play for some derivatives. uminho.pt

Selective Enzyme Active Site Binding and Inhibition

Derivatives of the pyrido[2,3-b]pyrazine scaffold have emerged as a significant class of compounds in medicinal chemistry, demonstrating notable inhibitory activity against various enzymes through specific interactions within their active sites. ikm.org.mynih.gov Research has particularly focused on their potential as inhibitors of protein kinases and cholinesterases, enzymes critically involved in cell signaling and neurotransmission, respectively. nih.govgoogle.com The structural versatility of the pyridopyrazine core allows for modifications that can tune the binding affinity and selectivity for different enzyme targets. ikm.org.my

Kinase Inhibition

The pyrido[2,3-b]pyrazine framework is a key feature in the design of inhibitors for several protein kinases. google.com These enzymes play a crucial role in cellular signal transduction pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. ikm.org.mygoogle.com

In one study, a series of 3-substituted pyrido[2,3-b]pyrazine derivatives were synthesized and evaluated for their anticancer and anti-inflammatory potential. ikm.org.my Molecular docking studies provided insights into how these compounds bind to the active sites of target proteins. ikm.org.my For instance, certain derivatives showed strong interactions with the KRAS protein, a key signaling molecule often mutated in cancer. ikm.org.my Compound 7b was found to bind strongly within the KRAS active site with a binding energy of -8.2 kcal/mol, forming four significant hydrogen bonds with amino acid residues Asn116, Lys117, Asp119, and Ser145. ikm.org.my Similarly, compound 7e exhibited a binding energy of -8.0 kcal/mol, engaging in seven hydrogen bonds with Gly13, Val29, Asn116, Asp119, Ser145, and Ala146. ikm.org.my

Further investigations into related scaffolds have shown that 3-Methyl-pyrido[2,3-b]pyrazine derivatives can act as potent inhibitors of tumor necrosis factor (TNF)-alpha production. ssjournals.co.in This anti-inflammatory effect is believed to occur through the inhibition of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response pathway. ssjournals.co.in A series of N-(3-methylpyrido[2,3-b]pyrazin-2-yl)substituted benzenesulfonamides demonstrated excellent inhibition of TNF-alpha. ssjournals.co.in

Additionally, novel pyrido[2,3-b]pyrazines have been developed to combat drug resistance in cancer therapy. nih.gov Specifically, certain compounds were found to inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines. nih.gov Compound 7n , for example, displayed potent inhibitory activity with IC₅₀ values of 0.09 µM against PC9 cells and 0.15 µM against the resistant PC9-ER cell line. nih.gov This suggests that these compounds may act on signaling networks that allow cancer cells to overcome resistance to standard EGFR inhibitors. nih.gov The broad utility of this scaffold is further supported by patents describing pyrido[2,3-b]pyrazines as inhibitors of receptor tyrosine kinases such as FGFR and VEGFR, as well as GSK-3, Syk, and JAK-3. google.comgoogle.com

Table 1: Kinase Inhibition by Pyrido[2,3-b]pyrazine Derivatives

Compound Target Enzyme/Protein Inhibition Data Key Mechanistic Findings Reference
7b KRAS Protein Binding Energy: -8.2 kcal/mol Forms four hydrogen bonds with Asn116, Lys117, Asp119, and Ser145 in the active site. ikm.org.my
7e KRAS Protein Binding Energy: -8.0 kcal/mol Forms seven hydrogen bonds with Gly13, Val29, Asn116, Asp119, Ser145, and Ala146. ikm.org.my
4b p38α MAP Kinase (postulated) IC₅₀: 9.07±4.16 pg/mL (TNF-α inhibition) Inhibits production of pro-inflammatory cytokine TNF-α. ssjournals.co.in
4c p38α MAP Kinase (postulated) IC₅₀: 15.88±2.83 pg/mL (TNF-α inhibition) Inhibits production of pro-inflammatory cytokine TNF-α. ssjournals.co.in
4d p38α MAP Kinase (postulated) IC₅₀: 19.05±5.45 pg/mL (TNF-α inhibition) Inhibits production of pro-inflammatory cytokine TNF-α. ssjournals.co.in

| 7n | Unknown (targets erlotinib-resistance pathways) | IC₅₀: 0.15 µM (PC9-ER cells) | Overcomes erlotinib resistance in NSCLC cell lines. | nih.gov |

Cholinesterase Inhibition

The pyrido[2,3-b]pyrazine nucleus has also been successfully utilized to develop inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov A study focused on a series of pyrido[2,3-b]pyrazine analogues (6a-6q) revealed several potent and selective inhibitors. nih.gov

Among the synthesized compounds, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) was identified as a potent dual inhibitor, effectively targeting both AChE and BChE with IC₅₀ values of 0.466 µM and 1.89 µM, respectively. nih.gov In contrast, some analogues demonstrated high selectivity for one enzyme over the other. nih.gov3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c) was found to be a selective inhibitor of BChE (IC₅₀ = 0.583 µM), while 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f) showed selective inhibition of AChE (IC₅₀ = 0.899 µM). nih.gov Molecular docking studies supported these findings by illustrating the putative binding modes of these active compounds within the cholinesterase active sites. nih.gov These results highlight that the pyrido[2,3-b]pyrazine scaffold can serve as a promising foundation for developing new cholinesterase inhibitors. nih.gov

Table 2: Cholinesterase Inhibition by Pyrido[2,3-b]pyrazine Derivatives

Compound Target Enzyme IC₅₀ (µM) Selectivity Reference
6n AChE 0.466 ± 0.121 Dual Inhibitor nih.gov
BChE 1.89 ± 0.05
6c BChE 0.583 ± 0.052 Selective BChE Inhibitor nih.gov

| 6f | AChE | 0.899 ± 0.10 | Selective AChE Inhibitor | nih.gov |


Emerging Research Applications and Future Directions for 7 Methylpyrido 2,3 B Pyrazine Derivatives

Pyrido[2,3-b]pyrazine (B189457) as Chemical Building Blocks for Advanced Heterocyclic Compounds

The pyrido[2,3-b]pyrazine scaffold, a fused heterocyclic system containing both pyridine (B92270) and pyrazine (B50134) rings, serves as a valuable building block in organic synthesis. cymitquimica.comcymitquimica.com Its unique electronic properties and the presence of multiple nitrogen atoms make it a versatile starting point for creating more complex molecules with tailored functionalities. cymitquimica.comlookchem.com The reactivity of the pyrido[2,3-b]pyrazine core allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives. lookchem.com

For instance, the synthesis of substituted pyrido[2,3-b]pyrazine derivatives can be achieved through multicomponent reactions. One such method involves reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.govrsc.org This approach has been used to generate a series of compounds for screening in various applications. nih.govrsc.orgrsc.org

Furthermore, the core structure can be functionalized through various chemical reactions. For example, 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol can be synthesized from 5-bromo-2,3-diamino pyridine and ethyl pyruvate (B1213749). derpharmachemica.comderpharmachemica.com This intermediate can then undergo further reactions, such as reaction with ethyl chloroacetate (B1199739) followed by hydrazine (B178648) hydrate, to produce acetohydrazide derivatives, which can be condensed with different aldehydes to create a range of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides. derpharmachemica.comderpharmachemica.comajrconline.org These synthetic strategies highlight the utility of the pyrido[2,3-b]pyrazine skeleton in constructing advanced heterocyclic compounds with potential for various applications.

Applications in Electrochemical Biosensing Technologies (e.g., DNA Electrochemical Biosensors)

Pyrido[2,3-b]pyrazine derivatives have emerged as promising candidates for the development of electrochemical biosensors, particularly for the detection of DNA. nih.govresearchgate.net These sensors utilize a conductive material coated with DNA or other biomolecules to detect specific analytes in a sample. rsc.orgresearchgate.net When the target DNA in a sample binds to the sensor's surface, it induces a measurable change in the sensor's electrical properties. rsc.org

Recent research has demonstrated the use of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds in the electrochemical sensing of DNA. nih.govrsc.org Cyclic voltammetry (CV) is a commonly employed technique in this context, offering high sensitivity to low DNA concentrations and the ability to detect multiple DNA sequences simultaneously. nih.govrsc.org The interaction between the synthesized pyrido[2,3-b]pyrazine compounds and DNA is a key aspect of their function in these biosensors. rsc.org This application is significant for various fields, including medical diagnostics and biosecurity, where sensitive and cost-effective DNA detection is crucial. nih.gov The development of these biosensors represents a novel application for this class of compounds. rsc.org

Potential in Nonlinear Optical Materials Science and Technology

Derivatives of pyrido[2,3-b]pyrazine are being investigated for their significant nonlinear optical (NLO) properties, which could lead to their use in advanced technological applications such as display technology and materials science. nih.govresearchgate.net NLO materials are crucial for applications in photonics and optoelectronics, as they can alter the properties of light passing through them.

Studies involving newly synthesized pyrido[2,3-b]pyrazine-based heterocyclic compounds have revealed their potential for NLO applications. nih.govrsc.org Computational methods, such as Density Functional Theory (DFT), have been employed to calculate the NLO properties of these molecules, including parameters like dipole moment (μ), average polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.netrsc.org For example, one particular derivative, compound 7 from a synthesized series, exhibited a high NLO response with significant values for α, β, and γ. nih.govresearchgate.netrsc.org Theoretical studies on compounds like 2,3-bis(2′-thienyl)pyrido[2,3-b]pyrazine have also suggested their suitability for the development of electro-optical materials. researchgate.net These findings underscore the promising future of pyrido[2,3-b]pyrazine derivatives in the field of NLO materials. nih.govrsc.org

Role as Corrosion Inhibitors in Chemical Systems

Pyrido[2,3-b]pyrazine derivatives have demonstrated effectiveness as corrosion inhibitors for metals, particularly in acidic environments. derpharmachemica.comderpharmachemica.comajrconline.org Their inhibitory action is attributed to the presence of nitrogen and oxygen atoms in their structure, which can readily be protonated and adsorb onto the metal surface, forming a protective layer that mitigates corrosion. derpharmachemica.comderpharmachemica.comjmaterenvironsci.com

Research has shown that certain pyrido[2,3-b]pyrazine derivatives can act as efficient corrosion inhibitors for mild steel in hydrochloric acid solutions. jmaterenvironsci.com Studies have employed weight loss measurements, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) to evaluate their performance. jmaterenvironsci.com The results indicate that these compounds can act as mixed-type inhibitors, reducing the corrosion current density without altering the mechanism of hydrogen reduction. jmaterenvironsci.com The inhibition efficiency has been found to increase with the concentration of the inhibitor, reaching up to 93% in some cases. jmaterenvironsci.com The adsorption of these inhibitors on the metal surface often follows the Langmuir isotherm model. jmaterenvironsci.com These findings highlight the potential of pyrido[2,3-b]pyrazine derivatives as effective corrosion inhibitors in various industrial applications. derpharmachemica.comderpharmachemica.comajrconline.org

Future Avenues for Structural Modification and Targeted Preclinical Drug Discovery

The versatile scaffold of 7-Methylpyrido[2,3-b]pyrazine and its analogs presents significant opportunities for structural modification to develop new therapeutic agents. derpharmachemica.comajrconline.org The pyrido[2,3-b]pyrazine core can serve as a hydrogen-bond acceptor and a hydrophobic center, and modifications at various positions can lead to compounds with a wide range of biological activities. derpharmachemica.comajrconline.org

For example, substitutions at the 2 and 7 positions of the pyrido[2,3-b]pyrazine core have shown promising effects in the context of developing antitumor agents. derpharmachemica.comajrconline.org The scaffold has been identified as a promising starting point for designing inhibitors of various kinases, which are often implicated in cancer. google.com The potential for diverse functionalization through reactions like cross-coupling allows for the creation of derivatives with tailored properties for specific biological targets.

Furthermore, derivatives of pyrido[2,3-b]pyrazine have been investigated for a variety of pharmacological activities, including the inhibition of phosphodiesterase IV (PDE IV) and the production of Tumor Necrosis Factor (TNF). derpharmachemica.comderpharmachemica.com The ability to synthesize a wide array of derivatives through established chemical routes opens up numerous avenues for targeted preclinical drug discovery, aiming to develop novel treatments for a range of diseases. lookchem.comderpharmachemica.comderpharmachemica.comajrconline.org

Q & A

What are the key synthetic strategies for preparing 7-substituted pyrido[2,3-b]pyrazine derivatives, and how does regioselectivity influence reaction outcomes?

Answer:
Synthesis of 7-substituted pyrido[2,3-b]pyrazines often involves cyclization of 2,3-diaminopyridine derivatives with glyoxal analogs. For example, 3-(2-thienyl)pyrido[2,3-b]pyrazine was synthesized via condensation of 2,3-diaminopyridine with 2-thienyl glyoxal, achieving 95% yield under optimized conditions . Regioselectivity challenges arise due to competing pathways; iodination or halogenation reactions (e.g., using NIS or NBS) require precise control of temperature and solvent to avoid degradation . Computational modeling of electron density distribution in intermediates can guide reagent selection to favor substitution at position 7 .

How do structural modifications at position 7 of pyrido[2,3-b]pyrazine affect photophysical properties in optoelectronic applications?

Answer:
Substituents at position 7 significantly modulate HOMO-LUMO gaps and emission profiles. For example, electron-withdrawing groups (e.g., trifluoromethyl) stabilize the LUMO, leading to red-shifted fluorescence, while methyl groups enhance rigidity, improving photoluminescence quantum yields (PLQY). In pyrido[2,3-b]pyrazine-based OLED emitters, methyl substitution at position 7 reduced non-radiative decay, achieving PLQY >80% in blue-emitting derivatives . Time-resolved spectroscopy and DFT calculations are critical for correlating substituent effects with excited-state dynamics .

What methodologies are employed to analyze the biological activity of 7-methylpyrido[2,3-b]pyrazine derivatives, particularly in kinase inhibition?

Answer:
Kinase inhibition assays (e.g., FGFR1) utilize fluorescence polarization or TR-FRET to measure IC50 values. The methyl group at position 7 enhances hydrophobic interactions with kinase hinge regions, as shown in analogs like 7-n-butyl-6-(4'-hydroxyphenyl)-5H-pyrrolo[2,3-b]pyrazine (Aloisine A), a CDK inhibitor with sub-micromolar potency . Molecular docking and MD simulations reveal that steric effects from the methyl group improve binding stability by reducing conformational flexibility in the ATP-binding pocket .

How can computational chemistry predict the metabolic stability of this compound derivatives?

Answer:
ADMET prediction tools (e.g., SwissADME) evaluate metabolic soft spots, such as oxidation at the methyl group. For instance, CYP3A4-mediated demethylation is a common pathway, which can be mitigated by introducing fluorine atoms adjacent to the methyl group . In vitro microsomal stability assays (e.g., human liver microsomes) combined with LC-MS/MS analysis validate computational predictions, ensuring optimal pharmacokinetic profiles .

What crystallographic techniques are used to resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential for confirming regiochemistry and stereoelectronic effects. For example, monoclinic crystals of 3-(2-thienyl)pyrido[2,3-b]pyrazine (space group P21/c) revealed planar geometry and intermolecular π-π stacking, critical for charge transport in optoelectronic materials . Synchrotron radiation improves resolution for low-electron-density substituents like methyl groups .

How does the methyl group at position 7 influence cytotoxicity in cancer cell lines?

Answer:
Methyl-substituted derivatives exhibit enhanced membrane permeability, as demonstrated in 3-chloro-5H-pyrrolo[2,3-b]pyrazine analogs, which showed IC50 values of <10 µM in HeLa and MCF-7 cells . Flow cytometry and Annexin V assays confirm apoptosis induction via caspase-3/7 activation. Comparative studies with non-methylated analogs highlight the role of lipophilicity (logP) in improving cellular uptake .

What strategies optimize the synthetic yield of this compound in solvent-free conditions?

Answer:
Mechanochemical synthesis (e.g., ball milling) with POCl3 as a chlorinating agent achieves >90% yield for halogenated analogs, minimizing solvent waste. For methyl derivatives, in situ methylation using trimethylaluminum or dimethyl sulfate under microwave irradiation reduces side reactions . TLC monitoring and GC-MS analysis ensure reaction completion .

How do electronic effects of the methyl group impact charge-transfer properties in donor-acceptor systems?

Answer:
In pyrido[2,3-b]pyrazine-dihydrophenazasiline dyads, the methyl group at position 7 reduces reorganization energy, enhancing thermally activated delayed fluorescence (TADF). Transient absorption spectroscopy confirms a ΔEST of <0.3 eV, enabling reverse intersystem crossing (RISC) with EQE >20% in OLEDs . Electrochemical impedance spectroscopy (EIS) quantifies charge-carrier mobility improvements .

What analytical techniques differentiate positional isomers in this compound synthesis?

Answer:
High-resolution NMR (e.g., 2D NOESY) identifies through-space couplings between the methyl group and adjacent protons. For example, in 7-methyl vs. 8-methyl isomers, distinct NOE correlations with H-6 or H-9 resolve regiochemistry . LC-TOF-MS with isotopic pattern analysis further confirms molecular formula .

How can structure-activity relationships (SAR) guide the design of this compound-based inhibitors?

Answer:
SAR studies correlate substituent polarity with target engagement. For CETP inhibitors, methyl groups at position 7 improve metabolic stability but require balancing with hydrophilic moieties (e.g., hydroxyl) to maintain solubility . Free-energy perturbation (FEP) calculations predict binding affinity changes (±0.5 kcal/mol) for methyl vs. bulkier substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylpyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
7-Methylpyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.